molecular formula C14H12ClNO2 B14281575 p-Chlorophenyl benzylcarbamate CAS No. 124068-98-0

p-Chlorophenyl benzylcarbamate

Cat. No.: B14281575
CAS No.: 124068-98-0
M. Wt: 261.70 g/mol
InChI Key: BIZHAMPPXXHFQK-UHFFFAOYSA-N
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Description

p-Chlorophenyl benzylcarbamate is a carbamate derivative characterized by a benzylcarbamate group linked to a para-chlorophenyl moiety. Carbamates are widely studied for their biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties. This compound’s structure combines the electron-withdrawing chlorine substituent on the phenyl ring with the carbamate functional group, which is critical for interactions with biological targets such as enzymes or microbial cell walls.

Properties

CAS No.

124068-98-0

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

(4-chlorophenyl) N-benzylcarbamate

InChI

InChI=1S/C14H12ClNO2/c15-12-6-8-13(9-7-12)18-14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)

InChI Key

BIZHAMPPXXHFQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzyl chloroformate method: One common method involves the reaction of benzyl chloroformate with p-chloroaniline.

    Phosgene method: Another method involves the reaction of p-chlorophenyl isocyanate with benzyl alcohol in the presence of a catalyst.

Industrial Production Methods: Industrial production of p-Chlorophenyl benzylcarbamate often involves the benzyl chloroformate method due to its higher yield and relatively safer reaction conditions compared to the phosgene method.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Major Products Formed:

    Substitution Reactions: Products include substituted carbamates or ureas.

    Oxidation Reactions: Products include oxidized carbamates or ureas.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares p-chlorophenyl benzylcarbamate with structurally and functionally related compounds, focusing on substituent effects, biological activity, and structure-activity relationships (SAR).

Substituent Effects on Antimicrobial Activity

Evidence from naphthopyran derivatives (e.g., 3a–f ) highlights the role of halogen substituents on phenyl rings. For example:

  • 3b (p-chlorophenyl): Exhibited moderate activity against E. coli and S. marcescens but was inactive against B. cereus .
  • 3c (p-fluorophenyl): Showed strong activity against B. cereus but weaker effects on E. coli .
  • 3a (p-bromophenyl): Demonstrated activity against E. coli and S. marcescens .

Key Trend : Halogen type and position (para vs. ortho/meta) significantly influence antimicrobial potency. Chlorine’s electron-withdrawing nature enhances stability and target binding compared to fluorine or bromine in certain contexts .

Comparison with HDAC Inhibitors

In HDAC inhibitors, the p-chlorophenyl group (e.g., compound 3d in ) showed a 10-fold up-regulation of gene expression at 10 µg/mL, outperforming ortho- and meta-chlorophenyl analogs (3b , 3c ). However, bulky substituents (e.g., 3,4-dimethoxyphenyl in 3f ) reduced activity, indicating steric hindrance limits efficacy .

Structural Analogs in Carbamate Series

lists carbamates with similar backbones:

  • P-Chlorophenyl Butylacearbamate : Differs in the alkyl chain length, likely reducing hydrophilicity compared to benzylcarbamate.

SAR Insight : The benzyl group in p-chlorophenyl benzylcarbamate may improve membrane permeability compared to bulkier or more polar analogs .

Data Tables

Table 1: Antimicrobial Activity of p-Chlorophenyl Derivatives

Compound Structure Activity Against (S. aureus, B. cereus, E. coli, S. marcescens) Reference
p-Chlorophenyl benzylcarbamate (theoretical) Benzylcarbamate + p-ClPh Moderate (inferred from analogs)
3b Naphthopyran + p-ClPh Moderate (E. coli, S. marcescens); Inactive (B. cereus)
3e Ethyl ester + p-ClPh Active (S. aureus); Inactive (E. coli)
3d (HDAC inhibitor) Benzylamino + p-ClPh 10-fold up-regulation at 10 µg/mL

Table 2: Impact of Substituent Position on Bioactivity

Substituent Position Example Compound Activity Level (vs. para) Reference
para-Chloro 3d High
ortho-Chloro 3b Low/Inactive
meta-Chloro 3c Moderate

Research Findings and Limitations

  • Antimicrobial Efficacy : p-Chlorophenyl derivatives generally exhibit broad-spectrum activity, but efficacy varies with microbial strain and substituent electronic properties .
  • Enzyme Inhibition : The para-chloro substitution enhances HDAC inhibition compared to other positions, likely due to optimized steric and electronic interactions .
  • Limitations : Direct data on p-chlorophenyl benzylcarbamate are sparse; most conclusions are extrapolated from analogs. Toxicity profiles and pharmacokinetic properties remain unstudied in the provided evidence.

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